molecular formula C16H18BrN3O B12212599 1-Acetyl-2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]pyrrolidine

1-Acetyl-2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]pyrrolidine

Cat. No.: B12212599
M. Wt: 348.24 g/mol
InChI Key: XQMXHAQHKNOUCG-UHFFFAOYSA-N
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Description

1-Acetyl-2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]pyrrolidine is a complex organic compound with the molecular formula C16H18BrN3O and a molecular weight of 348.2376 This compound features a benzimidazole ring fused to a pyrrolidine ring, with an acetyl group and a bromoprop-2-enyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Acetyl-2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.

    Introduction of the bromoprop-2-enyl group: This step involves the alkylation of the benzimidazole ring with 2-bromoprop-2-enyl bromide in the presence of a base such as potassium carbonate.

    Formation of the pyrrolidine ring: The final step involves the cyclization of the intermediate product with an acetyl group to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Acetyl-2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromoprop-2-enyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or amines.

    Substitution: Products may include substituted benzimidazole derivatives.

Scientific Research Applications

1-Acetyl-2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Acetyl-2-[1-(2-chloroprop-2-enyl)benzimidazol-2-yl]pyrrolidine
  • 1-Acetyl-2-[1-(2-fluoroprop-2-enyl)benzimidazol-2-yl]pyrrolidine
  • 1-Acetyl-2-[1-(2-iodoprop-2-enyl)benzimidazol-2-yl]pyrrolidine

Uniqueness

1-Acetyl-2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]pyrrolidine is unique due to the presence of the bromoprop-2-enyl group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with other halogen substituents, such as chlorine, fluorine, or iodine.

Properties

Molecular Formula

C16H18BrN3O

Molecular Weight

348.24 g/mol

IUPAC Name

1-[2-[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C16H18BrN3O/c1-11(17)10-20-14-7-4-3-6-13(14)18-16(20)15-8-5-9-19(15)12(2)21/h3-4,6-7,15H,1,5,8-10H2,2H3

InChI Key

XQMXHAQHKNOUCG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC(=C)Br

Origin of Product

United States

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